molecular formula C15H21N3 B7572003 n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine

n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine

Cat. No.: B7572003
M. Wt: 243.35 g/mol
InChI Key: IHXRREKPFGEMIN-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

IUPAC Name

4-phenyl-N-(2-pyrazol-1-ylethyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-14(8-9-15-6-3-2-4-7-15)16-11-13-18-12-5-10-17-18/h2-7,10,12,14,16H,8-9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXRREKPFGEMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine typically involves the reaction of 1H-pyrazole with an appropriate alkylating agent to introduce the ethyl group, followed by further functionalization to attach the phenylbutan-2-amine moiety. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or nickel complexes .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-(2-(1H-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole ring or the amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2-(1H-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

  • N-(2-(1H-Pyrazol-1-yl)phenyl)-picolinamide
  • 2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol

Comparison: N-(2-(1H-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

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